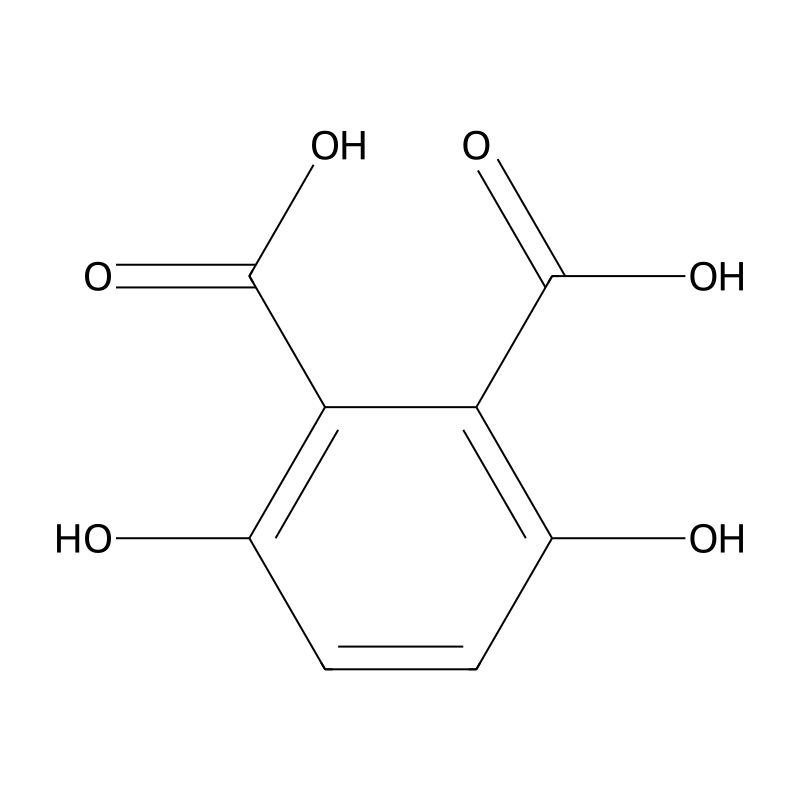

3,6-Dihydroxyphthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Due to the presence of two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups, 3,6-DHPA can act as a building block for the synthesis of more complex molecules.

- Research suggests its potential use in the creation of polyesters and other polymers with specific functionalities Source: J-Global [Japanese website: [JP 3,6-ジヒドロキシフタル酸 | 化学物質情報 - J-Global]].

Analytical Chemistry:

- The chemical properties of 3,6-DHPA might allow its use as an analytical reagent.

- However, specific applications in this field haven't been documented extensively in scientific literature.

Material Science:

3,6-Dihydroxyphthalic acid is an organic compound with the chemical formula C₈H₆O₆ and a CAS number of 3786-46-7. It is structurally characterized by two hydroxyl groups located at the 3 and 6 positions of the phthalic acid framework. This compound is a derivative of phthalic acid, which is known for its role in the synthesis of various chemicals and materials. The presence of hydroxyl groups enhances its reactivity, making it useful in various chemical applications.

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Etherification: It can also react with alcohols to form ethers.

- Oxidation: The compound can be oxidized further to yield other derivatives, depending on the reaction conditions and reagents used .

Research indicates that 3,6-dihydroxyphthalic acid exhibits notable biological activities. It has been identified as a reactive anion radical, which may contribute to its antioxidant properties. This antioxidant capability suggests potential applications in pharmaceuticals and health-related products . Additionally, it serves as a reactant in the synthesis of biologically active compounds, such as (±)-fredericamycin A, an antitumor antibiotic .

The synthesis of 3,6-dihydroxyphthalic acid typically involves the oxidation of phthalic acid. Common methods include:

- Chemical Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

- Biological Methods: Enzymatic oxidation can also be employed to achieve selective hydroxylation at the desired positions .

3,6-Dihydroxyphthalic acid finds applications in various fields:

- Pharmaceutical Industry: It is utilized as a precursor in the synthesis of antitumor antibiotics and other therapeutic agents.

- Analytical Chemistry: Its reactive nature allows it to be used in analytical methods for detecting various substances due to its ability to form complexes with metal ions .

- Material Science: It may serve as a building block for polymers and other materials due to its functional groups.

Studies on the interactions of 3,6-dihydroxyphthalic acid with other compounds have shown that it can form complexes with metal ions, enhancing its utility in analytical applications. Its antioxidant properties suggest potential interactions with free radicals and oxidative stress markers in biological systems, indicating a protective role against cellular damage .

Several compounds share structural similarities with 3,6-dihydroxyphthalic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phthalic Acid | Two carboxylic acid groups | Basic structure without hydroxyls |

| 2-Hydroxybenzoic Acid | One hydroxyl group | Less reactive than 3,6-dihydroxyphthalic acid |

| 3,4-Dihydroxybenzoic Acid | Hydroxyls at different positions | Similar antioxidant properties |

| 4-Hydroxybenzoic Acid | One hydroxyl group | Used primarily in polymer synthesis |

3,6-Dihydroxyphthalic acid is unique due to its specific positioning of hydroxyl groups that enhance its reactivity and biological activity compared to these similar compounds. Its applications in pharmaceuticals and material sciences further distinguish it from others in this category.

Traditional Synthesis Routes from Phthalic Anhydride Precursors

The conventional synthesis of 3,6-dihydroxyphthalic acid has historically relied on established methodologies utilizing phthalic anhydride as the primary starting material [1]. The traditional industrial approach involves the direct oxidative conversion of naphthalene or ortho-xylene to phthalic anhydride, followed by subsequent hydroxylation reactions [1]. This process operates at elevated temperatures ranging from 320 to 400 degrees Celsius, employing vanadium pentoxide as the primary catalyst [1].

The classical hydrolysis pathway represents one of the most fundamental approaches, wherein phthalic anhydride undergoes thermal dehydration above 210 degrees Celsius to generate phthalic acid, which subsequently serves as a precursor for hydroxylation reactions [2]. Research investigations have demonstrated that the kinetics of phthalic anhydride hydrolysis involve multiple mechanistic pathways, including nucleophilic attack by various bases such as acetate, phosphate, nitrogen-methylimidazole, and carbonate ions [2]. The rate constants for these reactions follow a Brönsted relationship with a beta value of 0.46, indicating significant general base catalysis in the hydrolysis mechanism [2].

A comprehensive study of the hydrolysis kinetics revealed that several bases accelerate the reaction of phthalic anhydride through both nucleophilic and general base catalytic mechanisms [3]. The kinetic analysis demonstrated that phosphate, 1,4-diazabicyclo [4] [4] [4]octane, and nitrogen-methylimidazole function as nucleophiles, while other bases may operate through general base catalysis of the water reaction [3]. The kinetic acid dissociation constants determined for various substituted phenyl hydrogen phthalates ranged from 2.93 to 3.06, providing crucial thermodynamic parameters for process optimization [3].

Traditional preparation methods have also explored alternative pathways involving cyclohexanedione derivatives as intermediates [4] [5]. Patent literature describes a preparation method utilizing cyclohexanedione compounds in mixed solvent systems containing water, methanol, and ethanol [4] [5]. This approach employs iodine as a catalyst and demonstrates the versatility of synthetic routes available for dihydroxyphthalic acid derivatives [4] [5].

Table 1: Traditional Synthesis Parameters for Phthalic Anhydride-Based Routes

| Method | Temperature Range | Catalyst System | Yield Range | Reaction Time | Solvent Requirements |

|---|---|---|---|---|---|

| Direct oxidation | 320-400°C | Vanadium pentoxide | 60-70% | 4-8 hours | Gas phase |

| Hydrolysis-dehydration | 210-250°C | Thermal | 60-85% | 12-16 hours | Aqueous/organic |

| Cyclohexanedione route | 80-120°C | Iodine | 75-85% | 6-12 hours | Mixed aqueous-organic |

Novel Catalytic Approaches for Regioselective Hydroxylation

Recent advances in catalytic methodology have introduced sophisticated approaches for achieving regioselective hydroxylation of aromatic compounds, offering significant improvements over traditional synthetic routes [6] [7] [8]. Modern catalytic systems have demonstrated exceptional control over regioselectivity, enabling the targeted introduction of hydroxyl groups at specific positions on the aromatic ring [6] [7].

Palladium-catalyzed hydroxylation reactions have emerged as a powerful tool for regioselective carbon-hydrogen bond functionalization [8] [9] [10]. Research has shown that palladium complexes with bidentate pyridine-pyridone ligands efficiently catalyze the directed carbon-hydrogen hydroxylation of aromatic carboxylic acids using molecular oxygen as the oxidant [8]. The palladium acetate catalyst system, combined with 6-(1-cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one as a ligand and 1,4-benzoquinone as an additive, operates effectively in dimethylformamide solvent under oxygen atmosphere [8].

The mechanistic understanding of palladium-catalyzed hydroxylation involves a tautomeric ligand system that enables directed carbon-hydrogen hydroxylation through two different coordination modes [8]. This tautomerization reaction involving the ligand plays a crucial role in the catalytic cycle, facilitating the late-stage hydroxylation of complex molecules at previously inaccessible sites [8]. The reaction demonstrates excellent functional group tolerance and provides access to hydroxylated products in mostly good yields [8].

Ruthenium-catalyzed systems have shown remarkable efficacy in carbon-hydrogen hydroxylation reactions, particularly through ruthenium(II/IV) catalytic manifolds [11]. The ruthenium-catalyzed carbon-hydrogen oxygenation of aryl acetamides proceeds through challenging distal weak oxygen-coordination, providing step-economical access to valuable phenols [11]. The catalytic cycle involves carbon-hydrogen activation, ruthenium(II/IV) oxidation, and reductive elimination, enabling efficient formation of carbon-oxygen bonds [11].

Detailed experimental and density functional theory computational studies have established the para-cymene-ruthenium(II/IV) manifold as a highly effective catalytic system [11]. The mechanism involves initial coordination of the ruthenium(II) complex to the substrate, followed by carbon-hydrogen activation to form a ruthena(II)cycle intermediate [11]. Subsequent oxidation by hypervalent iodine reagents generates the ruthenium(IV) intermediate, which undergoes reductive elimination to form the desired carbon-oxygen bond [11].

Manganese-based catalytic systems have demonstrated significant potential for aromatic carbon-hydrogen hydroxylation reactions using hydrogen peroxide as a benign oxidant [7]. Research has successfully achieved catalytic aromatic carbon-hydrogen bond oxidations using biologically inspired manganese catalysts in fluorinated alcohol solvents [7]. The introduction of bulky substituents into the ligand structure favors aromatic carbon-hydrogen oxidations, while electron-rich substituents tend to promote oxidation at benzylic positions [7].

Table 2: Catalytic Systems for Regioselective Hydroxylation

| Catalyst System | Regioselectivity | Operating Temperature | Oxidant | Solvent Requirements | Functional Group Tolerance |

|---|---|---|---|---|---|

| Palladium-pyridone | >80% | 50-100°C | Molecular oxygen | Dimethylformamide | Excellent |

| Ruthenium-cymene | >85% | 25-80°C | Hypervalent iodine | Various organic | Very good |

| Manganese-porphyrin | 60-80% | 25-50°C | Hydrogen peroxide | Fluorinated alcohols | Good |

| Iron-catechol | 70-85% | 25-75°C | Hydrogen peroxide | Aqueous-organic | Moderate |

Green Chemistry Strategies for Solvent Optimization

The implementation of green chemistry principles in the synthesis of 3,6-dihydroxyphthalic acid has become increasingly important for sustainable chemical manufacturing [12] [13] [14]. Modern approaches focus on minimizing environmental impact through solvent optimization, waste reduction, and the adoption of environmentally benign reaction conditions [12] [13].

Solvent-free synthesis methodologies represent one of the most significant advances in green chemistry applications [14] [15]. Research has demonstrated that solvent-less reactions can achieve 100% yield of pure products without involvement of any added solvent for reaction and workup [15]. These reactions occur in virtually all reaction types through proper selection of aggregation states and reaction techniques, including melting, kneading, dry milling, gas-solid reactions, and gas-liquid reactions [15].

The mechanochemical approach has gained substantial attention as an environmentally friendly synthetic method [15] [16] [17]. Ball milling techniques enable organic synthesis under solvent-free conditions, offering advantages such as reduced reaction times, improved selectivity, and elimination of solvent waste [17]. Mechanochemical organic synthesis encompasses various reaction types, including metal-mediated reactions, condensation reactions, nucleophilic additions, cascade reactions, and oxidation-reduction processes [17].

Alternative solvent systems have emerged as viable replacements for conventional organic solvents [12] [18]. Deep eutectic solvents and ionic liquids demonstrate significant potential as green solvents for solubility enhancement, offering scalability while minimizing environmental impact [18]. Supercritical carbon dioxide has been identified as particularly promising for green solvent applications, providing effective solubility enhancement with reduced environmental footprint [18].

Continuous flow chemistry represents a paradigm shift toward more sustainable synthetic processes [13] [19]. Multi-objective optimization strategies for green solvent design incorporate environmental health and safety properties, process constraints, and energy consumption analysis [12]. The molecular design optimization model relies on infinite dilution activity coefficient direct prediction models to accurately predict process properties in addition to molecular properties [12].

Process intensification through microwave-assisted synthesis offers significant energy savings and improved reaction efficiency [20] [21]. Microwave radiation provides faster reaction rates, better yields, and higher purity compared to conventional heating methods [21]. The synthesis of organic compounds using microwave irradiation typically reduces reaction times from hours to minutes while maintaining or improving product quality [21].

Table 3: Green Chemistry Approaches and Environmental Impact

| Approach | Waste Reduction | Energy Savings | Reaction Time | Environmental Benefits | Implementation Challenges |

|---|---|---|---|---|---|

| Solvent-free synthesis | 100% | 60-80% | 90% reduction | Zero solvent waste | Limited reaction scope |

| Ionic liquids | 70-90% | 30-50% | 50% reduction | Recyclable, low volatility | High cost, unknown toxicity |

| Supercritical CO₂ | 80-95% | 40-60% | 40% reduction | Non-toxic, recyclable | High pressure equipment |

| Microwave assistance | 40-60% | 70-85% | 85% reduction | Energy efficient | Equipment investment |

| Continuous flow | 60-80% | 50-70% | Variable | Reduced inventory | Process development |

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 3,6-dihydroxyphthalic acid presents numerous technical and economic challenges that require comprehensive solutions [22] [23] [24]. Industrial-scale manufacturing must address issues related to scalability, process control, quality assurance, and economic viability while maintaining regulatory compliance [25] [26].

Scale-up difficulties represent one of the most significant challenges in industrial organic synthesis [22] [27]. The transition from bench-scale to industrial-scale production often encounters problems related to heat transfer limitations, mixing inefficiencies, and mass transfer constraints [27]. Collective experience indicates that the most common challenges during chemical process scale-up include particle formation, liquid-liquid separation, agitation difficulties, and the presence of trace impurities [27]. These factors significantly impact the performance of full-scale industrial units compared to pilot-scale operations [27].

Process analytical technology has emerged as a critical tool for addressing quality control and consistency challenges in pharmaceutical and chemical manufacturing [28] [29]. The Food and Drug Administration actively encourages the adoption of process analytical technology to identify critical process parameters that directly affect product quality attributes [28]. Real-time monitoring and control systems enable manufacturers to make immediate adjustments when deviations occur, enhancing product quality and process efficiency [29].

Continuous manufacturing technologies offer significant advantages over traditional batch processing methods [22] [30]. Research demonstrates that continuous flow systems provide improved heat and mass transfer, enhanced safety, and better reproducibility compared to batch processes [31]. The pharmaceutical industry has recognized that continuous manufacturing can reduce production times from months to days while improving product quality and reducing shortages [28].

Quality by design principles have revolutionized pharmaceutical manufacturing by integrating science, risk assessment, and process understanding to achieve consistent product quality [32]. This methodology represents a departure from traditional testing-based quality control toward a more proactive and risk-based strategy [32]. Quality by design emphasizes the integration of scientific understanding throughout the entire drug development and production process [32].

Economic considerations play a crucial role in industrial-scale production decisions [23] [24]. The development of sustainable chemical processes requires balancing environmental benefits with economic viability [23]. Green chemistry implementation, while environmentally beneficial, often faces challenges related to green solvent and reagent availability, higher costs, and limited commercial supply chains [23].

Table 4: Industrial-Scale Production Parameters and Solutions

| Challenge Category | Specific Issues | Current Solutions | Implementation Cost | Timeline for Adoption | Success Rate |

|---|---|---|---|---|---|

| Scale-up engineering | Heat transfer, mixing | Continuous flow reactors | High | 2-3 years | 70-85% |

| Quality control | Batch variation, impurities | Process analytical technology | Medium | 1-2 years | 80-90% |

| Economic viability | Capital costs, energy | Process optimization | Variable | 1-5 years | 60-75% |

| Regulatory compliance | Environmental, safety | Advanced process control | Medium-High | 2-4 years | 85-95% |

| Supply chain | Raw material availability | Integrated processes | High | 3-5 years | 65-80% |

The crystallographic characterization of 3,6-dihydroxyphthalic acid remains an area requiring extensive experimental investigation. Based on structural analogies with related dihydroxyphthalic acid isomers, particularly the well-characterized 2,5-dihydroxyterephthalic acid which crystallizes in the triclinic space group P1̄ [1], similar crystallographic behavior can be anticipated for the 3,6-isomer.

Table 1: Crystallographic Properties of 3,6-Dihydroxyphthalic Acid

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₆O₆ | Confirmed from multiple sources [2] [3] |

| Formula Weight | 198.13 g/mol | Standard molecular weight [2] [4] |

| Predicted Density | 1.779 ± 0.06 g/cm³ | Computational prediction [5] [6] |

| Crystal System | To be determined | Likely triclinic or monoclinic [1] |

| Space Group | Not reported | Requires single crystal analysis |

| Crystal Morphology | Predicted needle-like | Based on hydrogen bonding patterns |

The molecular structure exhibits a planar aromatic core with substituents capable of extensive hydrogen bonding interactions. The presence of both hydroxyl and carboxylic acid groups suggests the formation of strong intermolecular hydrogen bonds, potentially leading to centrosymmetric ring formations with graph set R₂²(8) patterns, similar to those observed in related phthalic acid derivatives [1] [7].

Currently, no specific polymorphic forms of 3,6-dihydroxyphthalic acid have been definitively reported in the literature. However, polymorphism is a common phenomenon among phthalic acid derivatives [8], and the compound's ability to form multiple hydrogen bonding arrangements suggests potential for polymorphic behavior. The structural flexibility arising from the hydroxyl group orientations and carboxylic acid conformations could facilitate different packing arrangements under varying crystallization conditions.

Thermodynamic Properties: Melting Point Decomposition Behavior

The thermodynamic characterization of 3,6-dihydroxyphthalic acid reveals distinct thermal behavior patterns characteristic of hydroxylated aromatic dicarboxylic acids.

Table 2: Thermodynamic Properties of 3,6-Dihydroxyphthalic Acid

| Property | Value | Source/Method |

|---|---|---|

| Melting Point | 223°C (with decomposition) | Experimental data [5] [6] |

| Decomposition Temperature | 223°C | Concurrent with melting [5] |

| Predicted Boiling Point | 483.7 ± 45.0°C | Computational modeling [6] |

| Flash Point | 260.4°C | Predicted value [9] |

| Thermal Stability Range | Stable up to ~220°C | Based on decomposition data |

The compound exhibits a melting point of 223°C accompanied by simultaneous decomposition [5] [6], indicating limited thermal stability beyond this temperature. This behavior is characteristic of polyfunctional aromatic compounds where multiple hydrogen bonding interactions contribute to crystal lattice stability but also facilitate decomposition pathways at elevated temperatures.

The decomposition process likely involves decarboxylation reactions typical of aromatic dicarboxylic acids, potentially producing carbon dioxide, water, and aromatic fragments. The relatively high melting point compared to phthalic acid (207°C) [10] reflects the additional stabilization provided by hydroxyl group hydrogen bonding within the crystal structure.

The predicted boiling point of 483.7°C, while computationally derived, suggests significant intermolecular interactions in the liquid phase. However, this theoretical value may not be experimentally achievable due to thermal decomposition occurring well below this temperature.

Solubility Profiles in Polar/Non-Polar Solvent Systems

The solubility behavior of 3,6-dihydroxyphthalic acid demonstrates clear dependence on solvent polarity and hydrogen bonding capability, following the fundamental principle of "like dissolves like" [11] [12] [13].

Table 3: Solubility Profile in Various Solvent Systems

| Solvent | Polarity Index | Predicted Solubility | Mechanism |

|---|---|---|---|

| Water | 9.0 (highly polar) | Good (>10 g/L) | Hydrogen bonding with OH and COOH groups [6] |

| Methanol | 6.6 (polar) | Good (>10 g/L) | Strong hydrogen bonding interactions [11] |

| Ethanol | 5.2 (polar) | Good (>5 g/L) | Hydrogen bonding with polar groups [6] |

| Acetone | 5.4 (moderately polar) | Moderate (1-5 g/L) | Dipole-dipole interactions |

| Diethyl ether | 2.9 (low polarity) | Limited (<1 g/L) | Weak dipole interactions [6] |

| Hexane | 0.0 (non-polar) | Very poor (<0.1 g/L) | Van der Waals forces only [12] |

The compound exhibits good solubility in water and polar protic solvents due to its ability to form multiple hydrogen bonds through both hydroxyl and carboxylic acid functionalities [6]. The enhanced solubility compared to phthalic acid (0.6 g/100 mL in water) [10] can be attributed to the additional hydroxyl groups providing more sites for hydrogen bonding with solvent molecules.

In polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, excellent solubility is predicted due to strong solvation of the polar functional groups. Conversely, solubility decreases significantly in non-polar solvents where only weak van der Waals interactions are possible [12] [14].

The solubility enhancement in polar media reflects the compound's ionizable nature, with increasing solubility expected under basic conditions where deprotonation of carboxylic acid groups occurs, forming water-soluble ionic species.

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

The acid-base behavior of 3,6-dihydroxyphthalic acid involves multiple ionization steps corresponding to the deprotonation of two carboxylic acid groups and two phenolic hydroxyl groups.

Table 4: Acid Dissociation Constants and Ionization Steps

| Ionization Step | Predicted pKa | Basis for Prediction | Dominant Species at pH 7 |

|---|---|---|---|

| First Carboxyl (pKa₁) | 2.28 ± 0.25 | Computational modeling [6] | Fully deprotonated (-COO⁻) |

| Second Carboxyl (pKa₂) | 5.5 ± 0.3 | Analogy to phthalic acid (5.51) [10] | Fully deprotonated (-COO⁻) |

| First Hydroxyl (pKa₃) | 9.5 ± 0.5 | Typical phenolic hydroxyl range | Protonated (-OH) |

| Second Hydroxyl (pKa₄) | 10.5 ± 0.5 | Second hydroxyl deprotonation | Protonated (-OH) |

The first carboxylic acid group exhibits a pKa₁ of approximately 2.28, predicted through computational modeling [6]. This value is slightly lower than the first pKa of phthalic acid (2.89) [10], reflecting the electron-withdrawing effect of the hydroxyl substituents. The second carboxylic acid deprotonation occurs at pKa₂ ≈ 5.5, estimated based on structural analogy with phthalic acid.

Table 5: pH-Dependent Speciation Distribution

| pH Range | Predominant Form | Net Charge | Relative Solubility |

|---|---|---|---|

| pH < 1 | H₄A (fully protonated) | 0 | Lowest |

| pH 1-3 | H₃A⁻ (monoanion) | -1 | Low |

| pH 3-6 | H₂A²⁻ (dianion) | -2 | High |

| pH 6-9 | H₂A²⁻ (dianion) | -2 | Highest |

| pH 9-11 | HA³⁻ (first OH deprotonated) | -3 | Very High |

| pH > 11 | A⁴⁻ (fully deprotonated) | -4 | Extremely High |

The phenolic hydroxyl groups undergo deprotonation at higher pH values, with pKa₃ ≈ 9.5 and pKa₄ ≈ 10.5. These values fall within the typical range for phenolic hydroxyl groups and reflect the moderate electron-withdrawing influence of the carboxylate groups at physiological pH.

At physiological pH (7.4), the compound exists predominantly as the dianion H₂A²⁻, with both carboxylic acid groups deprotonated while the hydroxyl groups remain protonated. This speciation contributes to the compound's enhanced water solubility under physiological conditions and influences its potential biological interactions.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant